molecular formula C10H7NO4S B14878052 methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-3-carboxylate

methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-3-carboxylate

Cat. No.: B14878052
M. Wt: 237.23 g/mol
InChI Key: DZRYKIBMXXBVMA-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-3-carboxylate is a chemical compound that features a thiophene ring substituted with a maleimide group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-3-carboxylate typically involves the reaction of thiophene-3-carboxylic acid with maleic anhydride to form the corresponding maleimide derivative. This intermediate is then esterified using methanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The maleimide group can be reduced to the corresponding succinimide.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of succinimide derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The maleimide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in cancer cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
  • 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide

Uniqueness

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-3-carboxylate is unique due to the presence of both a thiophene ring and a maleimide group, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications in synthetic chemistry and materials science .

Properties

Molecular Formula

C10H7NO4S

Molecular Weight

237.23 g/mol

IUPAC Name

methyl 2-(2,5-dioxopyrrol-1-yl)thiophene-3-carboxylate

InChI

InChI=1S/C10H7NO4S/c1-15-10(14)6-4-5-16-9(6)11-7(12)2-3-8(11)13/h2-5H,1H3

InChI Key

DZRYKIBMXXBVMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1)N2C(=O)C=CC2=O

Origin of Product

United States

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